molecular formula C15H12N2O3 B2758920 6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2320423-01-4

6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2758920
CAS No.: 2320423-01-4
M. Wt: 268.272
InChI Key: XKVLIZXJYZMQAS-UHFFFAOYSA-N
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Description

6-(2H-1,3-Benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a specialized chemical compound offered for research and development purposes. This molecule features a pyrrolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its utility in constructing biologically active molecules . Compounds based on this structure have been investigated as key intermediates in the synthesis of active pharmaceutical ingredients, such as the quinolone antibiotic Moxifloxacin , and have also been explored in modern drug discovery programs, including as allosteric modulators of the M4 muscarinic acetylcholine receptor for potential neurological disorders . The benzodioxole carbonyl substituent may further contribute to its pharmacological profile by influencing target binding affinity and metabolic stability. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheet prior to handling.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(10-3-4-13-14(6-10)20-9-19-13)17-7-11-2-1-5-16-12(11)8-17/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLIZXJYZMQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyrrolopyridine intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, highlighting differences in substituents, synthesis, and biological relevance:

Compound Name Substituents/Modifications Synthesis Highlights Key Properties/Biological Activity References
Target Compound
This compound
Benzodioxole carbonyl at position 6 Reflux of hydroxyl- or amine-containing intermediates with 4-nitrophthalic anhydride Potential kinase inhibitor; benzodioxole enhances metabolic stability and binding affinity
6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione Benzyl group at position 6; dione functionality Alkylation of pyrrolo[3,4-b]pyridine core with benzyl halides Crystallographically characterized; dione group may influence redox properties
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride Trifluoromethyl group; hydrochloride salt Halogenation followed by nucleophilic substitution with trifluoromethyl reagents Enhanced solubility due to hydrochloride salt; CF₃ group improves lipophilicity and target engagement
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride Dihydrochloride salt; reduced double bond Hydrogenation of pyrrolo[3,4-b]pyridine followed by HCl treatment Improved aqueous solubility; potential intermediate for pro-apoptotic agents
5-Bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide Bromine at position 5; triazole-carboxamide side chain Coupling of brominated pyrrolo[3,4-b]pyridine with triazole derivatives Bromine enhances electrophilicity; triazole may confer antimicrobial or kinase inhibitory activity

Structural and Functional Insights

  • In contrast, the trifluoromethyl group in 3-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride enhances lipophilicity, favoring blood-brain barrier penetration .
  • Solubility: Hydrochloride salts (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride) exhibit superior aqueous solubility compared to neutral analogs, making them more suitable for intravenous formulations .
  • Biological Activity : Derivatives like 6-benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione have been structurally validated via X-ray crystallography, revealing planar geometries conducive to intercalation or enzyme active-site binding . The benzodioxole-containing analog is hypothesized to mimic ATP in kinase inhibition due to its aromatic and carbonyl motifs .

Biological Activity

The compound 6-(2H-1,3-benzodioxole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a derivative of pyrrolo[3,4-b]pyridine and features a benzodioxole moiety that may contribute to its biological activities. This article reviews its potential biological activities, including anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds structurally related to This compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It appears to interact with microtubules and disrupt their function, which is critical in cancer cell division. This action is comparable to known microtubule-targeting agents (MTAs) that are effective in cancer therapy .
  • Case Studies : In a study evaluating the cytotoxic effects of similar benzodioxole derivatives on colon cancer cells, compounds demonstrated a capacity to activate autophagic pathways as a survival mechanism. However, co-treatment with autophagy inhibitors increased the efficacy of these compounds by promoting apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications to the benzodioxole moiety can enhance biological activity. For example:

  • Benzodioxole Substituents : Variations in substituents on the benzodioxole ring significantly influence the anticancer efficacy of these compounds. The presence of electron-donating groups enhances activity by improving binding affinity to target proteins involved in cell cycle regulation .

Data Tables

Compound NameMolecular FormulaBiological ActivityReference
This compoundC19H16N2O3Induces apoptosis in cancer cells
PBOX CompoundsVariesMicrotubule targeting agents
Benzodioxole DerivativesVariesAnticancer properties through apoptosis induction

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Cytotoxicity Testing : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
  • Combination Therapies : The compound's efficacy may be enhanced when used in combination with other chemotherapeutic agents or autophagy inhibitors. This synergistic effect could lead to improved treatment outcomes in resistant cancer types .
  • Future Directions : Ongoing research focuses on optimizing the structure of this compound to further enhance its biological activity and reduce potential toxicity. Additionally, studies are exploring its mechanisms at the molecular level to identify specific targets within cancer cells .

Q & A

Q. Advanced

  • Substituent Effects : Bulky groups (e.g., benzyl) at the 5H position enhance steric hindrance, potentially altering binding affinity to kinase targets. Electron-withdrawing groups (e.g., chloro) may increase metabolic stability .
  • Case Study : Replacement of the benzodioxole group with trifluoromethoxy analogs (as in ) shifts selectivity toward anti-inflammatory targets due to enhanced lipophilicity .

What are the reported pharmacological activities of pyrrolo[3,4-b]pyridine derivatives?

Q. Basic

  • Kinase Inhibition : Derivatives inhibit protein kinases involved in cancer cell proliferation (e.g., EGFR, VEGFR) .
  • Neuroprotective Effects : Benzodioxole-containing analogs exhibit activity in models of oxidative stress and neurodegeneration .
  • Anti-inflammatory Activity : Modulation of COX-2 and TNF-α pathways has been observed in vitro .

How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Q. Advanced

  • Comparative SAR Studies : Systematically vary substituents (e.g., benzodioxole vs. pyridinyl) and evaluate activity across standardized assays (e.g., IC₅₀ measurements) .
  • In Silico Modeling : Docking studies predict binding modes to targets like kinase ATP-binding pockets, reconciling discrepancies between in vitro and cellular data .
  • Meta-Analysis : Cross-referencing data from crystallographic () and biochemical studies () clarifies structure-activity relationships .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Intermediate Stability : Air- or moisture-sensitive intermediates (e.g., boronic acids) require inert atmospheres and low-temperature storage .
  • Byproduct Management : MnO₂ oxidation steps () may generate reactive intermediates; quenching with reducing agents (e.g., Na₂S₂O₃) is critical .
  • Yield Reproducibility : Batch-to-batch variability in Pd-catalyzed reactions can be mitigated by optimizing ligand-to-metal ratios .

How does the benzodioxole moiety impact the compound’s pharmacokinetic properties?

Q. Advanced

  • Metabolic Stability : The 1,3-benzodioxole group is prone to cytochrome P450-mediated oxidation, which shortens half-life. Methylenedioxy bioisosteres (e.g., trifluoromethoxy) improve metabolic resistance .
  • Lipophilicity : LogP calculations (e.g., using PubChem data) indicate that benzodioxole increases membrane permeability but may reduce aqueous solubility .

What synthetic alternatives exist for introducing the benzodioxole-carbonyl group?

Q. Advanced

  • Direct Acylation : Use of benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions (aqueous base, dichloromethane) .
  • Metal-Mediated Coupling : Ni-catalyzed carbonylative coupling with CO gas, though this requires high-pressure reactors .
  • Enzymatic Catalysis : Lipase-mediated transesterification for ester derivatives, offering greener synthesis routes .

How are impurities and byproducts characterized during synthesis?

Q. Advanced

  • HPLC-MS : Identifies trace impurities (e.g., dehalogenated byproducts in ) with detection limits <0.1% .
  • NMR Spin-Saturation Transfer : Differentiates diastereomers or tautomeric forms in complex mixtures .
  • Reference Standards : Use of commercially available impurities (e.g., zopiclone intermediates in ) for spiking experiments .

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